2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol
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Overview
Description
2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an amino group, a chloropyridine ring, and an ethan-1-ol moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-chloropyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol: Similar structure but with a different position of the chloro group on the pyridine ring.
4-chloropyridine: Lacks the ethan-1-ol moiety and has a different substitution pattern.
4-Acetyl-2-chloropyridine: Contains an acetyl group instead of the ethan-1-ol moiety.
Uniqueness
2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a chloropyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C7H9ClN2O2 |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(3-amino-5-chloropyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H9ClN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI Key |
VRODYAXIMDUBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)OCCO)N |
Origin of Product |
United States |
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